![molecular formula C3H3F3O2S B1352778 [(Trifluoromethyl)thio]acetic acid CAS No. 2408-17-5](/img/structure/B1352778.png)
[(Trifluoromethyl)thio]acetic acid
Übersicht
Beschreibung
“[(Trifluoromethyl)thio]acetic acid” is a chemical compound with the molecular formula C3H3F3O2S . It has a molecular weight of 160.11 . The molecule contains a total of 12 atoms: 3 Hydrogen atoms, 3 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years . Trifluoromethylpyridines, for instance, have been synthesized using various building blocks such as ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride . Another approach involves the trifluoromethylation of carbon-centered radical intermediates .Molecular Structure Analysis
The molecular structure of “this compound” consists of 3 Hydrogen atoms, 3 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms .Chemical Reactions Analysis
Trifluoromethyl-containing compounds have been involved in various chemical reactions. For instance, the trifluoromethylation of carbon-centered radical intermediates has been a significant area of study . Additionally, the electrophilic trifluoromethylthiolation of thiols to the corresponding trifluoromethyl disulfides has been described .Wissenschaftliche Forschungsanwendungen
Enhancing Analytical Methodologies
- A study by Shou and Naidong (2005) demonstrates the use of trifluoroacetic acid (TFA) in hydrophilic interaction chromatography-electrospray tandem mass spectrometry (HILIC-ESI/MS/MS) for the bioanalysis of basic compounds. They found that adding acetic or propionic acid to mobile phases containing TFA significantly enhances signal detection without compromising chromatography integrity, a vital improvement for high-throughput analysis of biological samples (Shou & Naidong, 2005).
Advancing Organic Synthesis
- Arimori and Shibata (2015) explored the catalytic trifluoromethylation of aryl- and vinylboronic acids using a trifluoromethylthio compound. Their research provides a method for performing these reactions under mild conditions, broadening the scope of substrates that can be modified with trifluoromethyl groups for pharmaceutical and agrochemical applications (Arimori & Shibata, 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This suggests that [(Trifluoromethyl)thio]acetic acid may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that trifluoromethylation plays a significant role in various biochemical processes .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity is indicated by a Log Po/w (iLOGP) of 1.75 .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, fugitive emissions of TFA have been reported from landfills, transfer stations, and incinerators in locations where manufacturing facilities produce fluorinated chemicals .
Biochemische Analyse
Biochemical Properties
[(Trifluoromethyl)thio]acetic acid plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its importance in pharmaceuticals, agrochemicals, and materials The interactions between this compound and biomolecules are primarily based on radical mechanisms, where the trifluoromethyl group is transferred to carbon-centered radical intermediates .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The trifluoromethyl group, introduced by this compound, can alter the physical and chemical properties of biomolecules, leading to changes in their activity and function . These modifications can impact cell function by affecting membrane permeability, enzyme activity, and protein-protein interactions .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of trifluoromethyl radicals, which can interact with various biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism . The trifluoromethyl group can form covalent bonds with biomolecules, resulting in stable modifications that influence their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, although the extent of these effects may depend on factors such as concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific concentration levels . It is essential to carefully control the dosage to avoid potential toxicity and ensure the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biomolecules . The compound can affect metabolic flux and metabolite levels by introducing the trifluoromethyl group into key intermediates . These modifications can alter the activity of metabolic enzymes and influence the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The compound’s distribution within cells can impact its ability to modify biomolecules and exert its biochemical effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment .
Eigenschaften
IUPAC Name |
2-(trifluoromethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2S/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXSCTQQQWTJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392007 | |
| Record name | [(trifluoromethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408-17-5 | |
| Record name | [(trifluoromethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(trifluoromethyl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


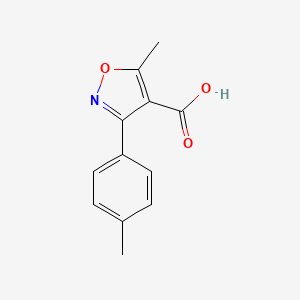
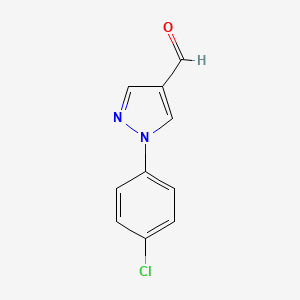
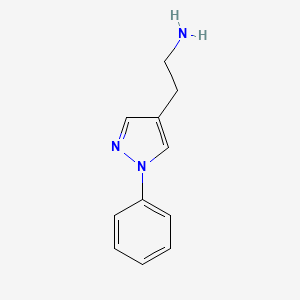
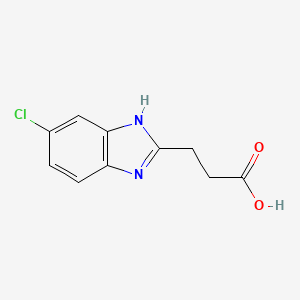


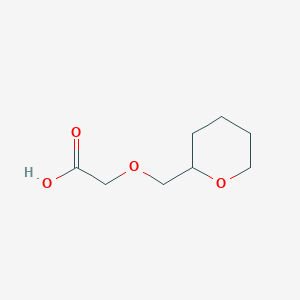


![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)

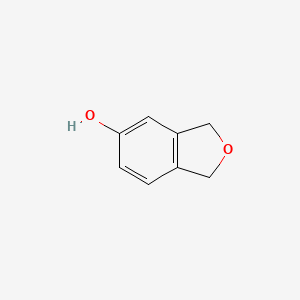
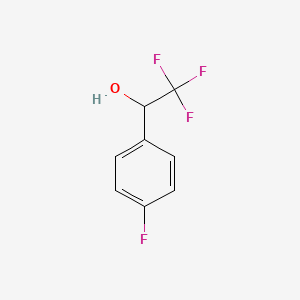
![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)
